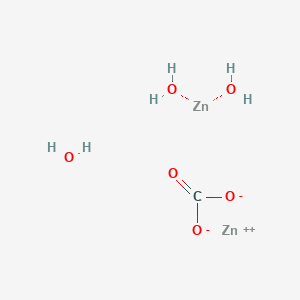
Zinc carbonate hydroxide hydrate, Reagent Grade
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zinc carbonate hydroxide hydrate, Reagent Grade, is a white powder with the chemical formula Zn₄CO₃(OH)₆·H₂O. It is commonly used in various scientific and industrial applications due to its unique properties. This compound is known for its stability and hygroscopic nature, making it a valuable reagent in different fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Zinc carbonate hydroxide hydrate can be synthesized through various methods. One common approach involves the reaction of zinc salts with carbonate and hydroxide ions under controlled conditions. For instance, zinc sulfate can react with sodium carbonate and sodium hydroxide to form zinc carbonate hydroxide hydrate. The reaction typically occurs in an aqueous solution at room temperature .
Industrial Production Methods
In industrial settings, zinc carbonate hydroxide hydrate is often produced by precipitating zinc carbonate from zinc-containing solutions using sodium carbonate. The precipitate is then treated with sodium hydroxide to form the desired compound. This method is efficient and scalable, making it suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
Zinc carbonate hydroxide hydrate undergoes various chemical reactions, including:
Decomposition: When heated, it decomposes to form zinc oxide, carbon dioxide, and water.
Reaction with Acids: It reacts with acids to form zinc salts, carbon dioxide, and water.
Reaction with Bases: It can react with strong bases to form soluble zincates.
Common Reagents and Conditions
Acids: Hydrochloric acid, sulfuric acid.
Bases: Sodium hydroxide, potassium hydroxide.
Conditions: Reactions typically occur at room temperature or under mild heating.
Major Products Formed
Decomposition: Zinc oxide, carbon dioxide, water.
Reaction with Acids: Zinc chloride (with hydrochloric acid), zinc sulfate (with sulfuric acid).
Reaction with Bases: Soluble zincates.
Applications De Recherche Scientifique
Zinc carbonate hydroxide hydrate is widely used in scientific research due to its versatility. Some of its applications include:
Catalyst Precursor: It is used as a precursor for the synthesis of zinc oxide nanostructures, which have applications in gas sensing and catalysis.
Material Science: It is used in the fabrication of porous zinc oxide nanoplates, which are studied for their unique properties.
Environmental Remediation: It is employed in the recovery of zinc from industrial waste, contributing to environmental sustainability.
Biomedical Research: Zinc compounds, including zinc carbonate hydroxide hydrate, are studied for their potential therapeutic applications.
Mécanisme D'action
The mechanism of action of zinc carbonate hydroxide hydrate primarily involves its decomposition and interaction with other compounds. When heated, it decomposes to form zinc oxide, which is a crucial material in various applications. Zinc oxide exhibits catalytic, structural, and regulatory roles in biological systems. It interacts with enzymes and proteins, influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Zinc Oxide (ZnO): A widely used compound with applications in electronics, optics, and medicine.
Zinc Carbonate (ZnCO₃): Used in pharmaceuticals and as a precursor for other zinc compounds.
Zinc Hydroxide (Zn(OH)₂): Utilized in chemical synthesis and as a precursor for zinc oxide.
Uniqueness
Zinc carbonate hydroxide hydrate is unique due to its combination of carbonate and hydroxide ions, which imparts distinct properties compared to other zinc compounds. Its stability and hygroscopic nature make it suitable for specific applications where other zinc compounds may not be as effective .
Propriétés
IUPAC Name |
zinc;zinc;carbonate;trihydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2O3.3H2O.2Zn/c2-1(3)4;;;;;/h(H2,2,3,4);3*1H2;;/q;;;;;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMNLAVOLELVSHG-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)([O-])[O-].O.O.O.[Zn].[Zn+2] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH6O6Zn2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














